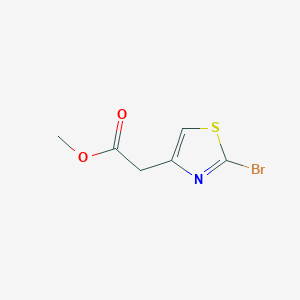
4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy-
説明
4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- is a flavonoid compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly referred to as genistein, and it is found in various plant sources, such as soybeans, red clover, and kudzu root. Genistein has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of genistein is complex and involves multiple pathways. One of the main pathways through which genistein exerts its anti-cancer effects is by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells. In addition, genistein also inhibits the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
Genistein has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that genistein can regulate the expression of various genes that are involved in cell growth, differentiation, and apoptosis. In addition, genistein has also been shown to possess anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using genistein in lab experiments is its wide range of biological activities, which make it a potential therapeutic agent for various diseases. In addition, genistein is relatively easy to synthesize and can be obtained from various plant sources. However, one of the main limitations of using genistein in lab experiments is its low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for genistein research. One of the main areas of research is the development of more effective delivery systems for genistein, which can improve its bioavailability and effectiveness in vivo. In addition, further studies are needed to elucidate the mechanisms of action of genistein and its potential applications in various fields of research. Finally, more studies are needed to determine the safety and toxicity of genistein, particularly in humans.
Conclusion:
In conclusion, genistein is a flavonoid compound that has been extensively studied for its potential applications in various fields of research. This compound possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Although there are some limitations to using genistein in lab experiments, its potential therapeutic applications make it a promising area of research. Further studies are needed to elucidate the mechanisms of action of genistein and its potential applications in various fields of research.
科学的研究の応用
Genistein has been extensively studied for its potential applications in various fields of research. One of the most promising applications of genistein is in the field of cancer research. Studies have shown that genistein possesses anti-cancer properties and can inhibit the growth of various types of cancer cells, such as breast, prostate, and colon cancer cells. In addition, genistein has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3-(2-fluorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLMIYZNQPEYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155598 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |
CAS RN |
127526-39-0 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127526390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(2-fluorophenyl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)

